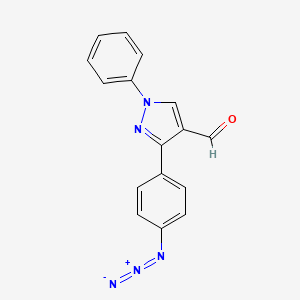

3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is a chemical compound that belongs to the class of azides and pyrazoles It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde group

Vorbereitungsmethoden

The synthesis of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde typically involves a multi-step process. One common method includes the following steps:

Diazotization: The starting material, 4-aminophenylpyrazole, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in 3-(4-Azidophenyl)-1-phenylpyrazole.

Formylation: Finally, the azidophenylpyrazole is subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to obtain this compound.

Analyse Chemischer Reaktionen

Nucleophilic Additions at the Aldehyde Group

The aldehyde moiety undergoes classic nucleophilic additions:

-

Schiff base formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to yield imines. For example:

This compound+R-NH2→Schiff base . -

Acetal formation : Reacts with alcohols (e.g., methanol) in the presence of acid catalysts to form acetals, protecting the aldehyde during subsequent reactions.

Click Chemistry via Azide-Alkyne Cycloaddition

The azide group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:

This compound+AlkyneCuSO4/NaAscTriazole derivative .

This reaction is pivotal for bioconjugation and polymer chemistry due to high regioselectivity and mild conditions.

Condensation Reactions

The aldehyde reacts with active methylene compounds (e.g., malononitrile) in basic media to form Knoevenagel adducts:

RCHO+NC-CH2−CNEtOH, PiperidineRCH=C(CN)2 .

These products serve as intermediates for synthesizing heterocycles like pyridines or pyrimidines.

Oxidation:

-

The aldehyde oxidizes to a carboxylic acid using KMnO₄ in acidic or neutral conditions:

RCHOKMnO4RCOOH .

The resulting acid can form esters (e.g., with ethanol/H⁺) or amides (with amines) .

Reduction:

-

Sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl group:

RCHONaBH4RCH2OH . -

Further treatment with SOCl₂ converts the alcohol to a chloromethyl derivative, enabling nucleophilic substitution .

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde undergoes olefination with stabilized ylides:

RCHO+Ph3P=CHCO2Et→RCH=CHCO2Et .

This method is used to extend conjugation for optoelectronic materials.

Cyclocondensation with Heteronucleophiles

Reacts with hydrazines or hydroxylamine to form pyrazoline or isoxazole derivatives, respectively:

-

With semicarbazide: Forms semicarbazones, which cyclize under Vilsmeier-Haack conditions to yield triazoles .

Staudinger Reaction

The azide reacts with triphenylphosphine to form iminophosphoranes, intermediates for amine synthesis:

R-N3+PPh3→R-N=PPh3H2OR-NH2 .

Friedel-Crafts Hydroxyalkylation

In acidic media, the aldehyde acts as an electrophile for aromatic substitution with electron-rich arenes (e.g., phenol):

RCHO+ArHH2SO4Ar-CH(OH)-R .

Reaction Optimization and Challenges

-

Azide stability : The azide group may decompose under strong acidic/oxidative conditions (e.g., HNO₃, high-temperature KMnO₄).

-

Competing reactions : Simultaneous reactivity of aldehyde and azide requires selective protection/deprotection strategies.

Key Data Tables

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the azide group into the pyrazole structure. The general synthetic route includes:

- Starting Materials : Phenylhydrazine and appropriate aldehydes.

- Reagents : Phosphorus oxychloride and dimethylformamide (DMF) are commonly used in the Vilsmeier-Haack reaction to create the desired pyrazole derivatives.

This method has been documented to yield high purity and good yields of this compound, making it a viable candidate for further biological testing and applications .

Biological Activities

Research indicates that compounds related to this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives have been synthesized that inhibit growth against pathogens such as E. coli and S. aureus .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like diclofenac sodium. This is particularly relevant for conditions such as arthritis and other inflammatory diseases .

- Antitumor Potential : The compound has shown promise in cancer research, with various derivatives being tested for their ability to inhibit tumor cell growth. Certain studies report that pyrazole derivatives induce apoptosis in cancer cells, suggesting potential as anticancer agents .

Case Study 1: Anti-inflammatory Activity

A series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for their anti-inflammatory properties. Compounds 4g, 4i, and 4k exhibited significant activity compared to diclofenac sodium, indicating their potential for therapeutic use in inflammatory conditions .

Case Study 2: Antitumor Activity

Research involving the synthesis of novel pyrazole derivatives led to the discovery that certain compounds inhibited the growth of A549 lung cancer cells effectively. The most potent compound displayed a significant ability to induce apoptosis in these cells .

Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is primarily based on its ability to participate in cycloaddition and reduction reactions. The azido group can form triazoles through cycloaddition, which can then interact with biological targets or materials. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive compounds that interact with specific molecular targets, such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde can be compared with other azido-containing compounds and pyrazole derivatives:

3-(4-Azidophenyl)propionic acid: Similar to this compound, this compound contains an azido group but differs in its core structure and functional groups.

1-(4-Azidophenyl)-3-phenylprop-2-en-1-one: This compound also features an azido group and a phenyl ring but has a different arrangement of functional groups and a different core structure.

3-(4-Azidophenyl)-1-phenylpyrazole: This is a closely related compound that lacks the carbaldehyde group, making it less reactive in certain chemical transformations.

Biologische Aktivität

3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound based on recent literature.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with aldehydes or ketones. Various synthetic methodologies have been explored, including:

- Condensation Reactions : Utilizing phenylhydrazine and substituted aldehydes.

- Cycloaddition Reactions : Employing azides to introduce the azido group, enhancing biological activity through modifications in molecular structure.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25.1 µM |

| Escherichia coli | 12.5 µg/mL |

| Pseudomonas aeruginosa | 12.5 µg/mL |

These findings suggest that the compound's structure may contribute to its effectiveness as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented, with compounds demonstrating significant inhibition of pro-inflammatory cytokines. For instance:

- In vitro Studies : Showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like diclofenac .

The compound's ability to modulate inflammatory pathways indicates potential use in treating inflammatory diseases.

Anticancer Activity

Research has indicated that pyrazole derivatives can act as anticancer agents. In vitro studies have shown that this compound can inhibit cancer cell proliferation:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 20.0 |

These results highlight the compound's potential as a scaffold for developing new anticancer therapies .

Other Biological Activities

Beyond antimicrobial and anti-inflammatory properties, pyrazole derivatives exhibit a range of biological activities:

- Antioxidant Properties : Compounds have shown significant free radical scavenging abilities.

- Antiproliferative Effects : Effective against various tumor cell lines, indicating potential in cancer therapy.

- Neuroprotective Effects : Some derivatives have demonstrated protective effects on neuronal cells under oxidative stress conditions .

Case Studies

Several case studies exemplify the therapeutic potential of pyrazole derivatives:

- Study on Anti-inflammatory Effects : Investigated the efficacy of a series of pyrazole derivatives in carrageenan-induced paw edema models in rats, showing significant reduction in swelling comparable to indomethacin .

- Antimicrobial Efficacy Study : Evaluated the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising results with MIC values lower than conventional antibiotics .

Eigenschaften

IUPAC Name |

3-(4-azidophenyl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O/c17-20-18-14-8-6-12(7-9-14)16-13(11-22)10-21(19-16)15-4-2-1-3-5-15/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGUFPIJBMIWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N=[N+]=[N-])C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.